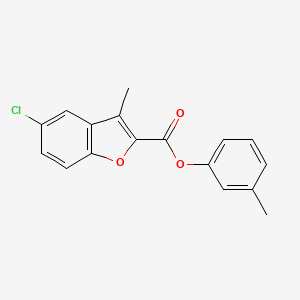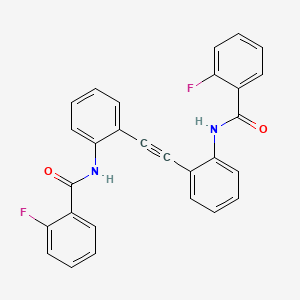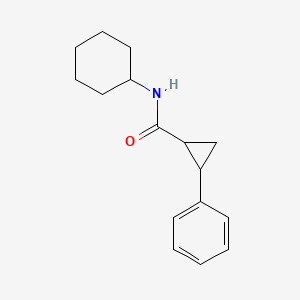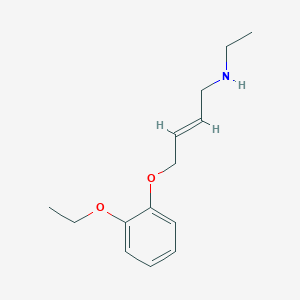
3-methylphenyl 5-chloro-3-methyl-1-benzofuran-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methylphenyl 5-chloro-3-methyl-1-benzofuran-2-carboxylate is a chemical compound that has gained significant attention in the field of scientific research. It is a benzofuran derivative that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 3-methylphenyl 5-chloro-3-methyl-1-benzofuran-2-carboxylate is not fully understood. However, it has been suggested that its anti-inflammatory and antioxidant activities may be due to its ability to inhibit the production of pro-inflammatory cytokines and reactive oxygen species (ROS), respectively. Its anticancer activity may be attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-methylphenyl 5-chloro-3-methyl-1-benzofuran-2-carboxylate has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in vitro and in vivo. It has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in vitro and in vivo. In addition, it has been reported to inhibit the growth of various cancer cell lines in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-methylphenyl 5-chloro-3-methyl-1-benzofuran-2-carboxylate in lab experiments include its ability to exhibit multiple biological activities, its relatively low toxicity, and its ease of synthesis. However, its limitations include its poor solubility in water and its limited stability in solution.
Orientations Futures
There are several future directions for the research on 3-methylphenyl 5-chloro-3-methyl-1-benzofuran-2-carboxylate. These include the investigation of its potential as a drug candidate for the treatment of various diseases such as cancer, inflammation, and oxidative stress. Further studies are also needed to elucidate its mechanism of action and to optimize its pharmacological properties. Additionally, the development of novel synthetic methods for this compound may also be explored.
Conclusion:
In conclusion, 3-methylphenyl 5-chloro-3-methyl-1-benzofuran-2-carboxylate is a benzofuran derivative that has been synthesized using various methods. It has been the subject of various scientific studies due to its potential applications in drug discovery and development. Its anti-inflammatory, antioxidant, and anticancer properties have been reported, and its mechanism of action is still under investigation. While it has several advantages for lab experiments, it also has limitations that need to be addressed. Future research on this compound may lead to the development of novel drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 3-methylphenyl 5-chloro-3-methyl-1-benzofuran-2-carboxylate has been achieved through various methods, including the reaction of 3-methylphenol with 5-chloro-3-methylbenzofuran-2-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. Another method involves the reaction of 3-methylphenol with 5-chloro-3-methylbenzofuran-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Applications De Recherche Scientifique
3-methylphenyl 5-chloro-3-methyl-1-benzofuran-2-carboxylate has been the subject of various scientific studies due to its potential applications in drug discovery and development. It has been reported to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to exhibit antibacterial and antifungal activities.
Propriétés
IUPAC Name |
(3-methylphenyl) 5-chloro-3-methyl-1-benzofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClO3/c1-10-4-3-5-13(8-10)20-17(19)16-11(2)14-9-12(18)6-7-15(14)21-16/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBIYNXKVEUKKSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(=O)C2=C(C3=C(O2)C=CC(=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylphenyl 5-chloro-3-methyl-1-benzofuran-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-[1-(2-hydroxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B4974731.png)
![1-chloro-3-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B4974739.png)
![5-(2-ethoxyphenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4974748.png)
![methyl 2-({4-[3-(cyclopropylamino)-3-oxopropyl]-1-piperidinyl}carbonyl)benzoate](/img/structure/B4974751.png)

![N-[1-({[(2-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-3,4,5-trimethoxybenzamide](/img/structure/B4974762.png)
![4-(2,5-dimethoxyphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4974771.png)

![{2-methyl-9-[2-(1-piperidinyl)ethyl]-9H-imidazo[1,2-a]benzimidazol-3-yl}(2-thienyl)methanone dihydrobromide](/img/structure/B4974806.png)
![ethyl [5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4974814.png)

![6-methyl-N-(3-methylphenyl)-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4974833.png)

![3-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 2-naphthalenesulfonate](/img/structure/B4974843.png)